molecular formula C11H20N2 B14769945 2-Methyl-5-(piperidin-1-yl)pent-3-yn-2-amine

2-Methyl-5-(piperidin-1-yl)pent-3-yn-2-amine

Cat. No.: B14769945
M. Wt: 180.29 g/mol
InChI Key: BHGATEVAZLYGDQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-1-yl)pent-3-yn-2-amine is a compound that features a piperidine ring, a pentynyl chain, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-1-yl)pent-3-yn-2-amine typically involves the reaction of a piperidine derivative with a suitable alkyne. One common method involves the alkylation of piperidine with a propargyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-1-yl)pent-3-yn-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

2-Methyl-5-(piperidin-1-yl)pent-3-yn-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-1-yl)pent-3-yn-2-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The amine group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-phenyl-5-(piperidin-1-yl)pent-3-yn-2-ol
  • N-(5-methylpyridin-2-yl)piperidin-4-amine

Uniqueness

2-Methyl-5-(piperidin-1-yl)pent-3-yn-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the alkyne group allows for unique synthetic transformations, while the piperidine ring enhances its potential as a pharmacophore.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

2-methyl-5-piperidin-1-ylpent-3-yn-2-amine

InChI

InChI=1S/C11H20N2/c1-11(2,12)7-6-10-13-8-4-3-5-9-13/h3-5,8-10,12H2,1-2H3

InChI Key

BHGATEVAZLYGDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CCN1CCCCC1)N

Origin of Product

United States

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